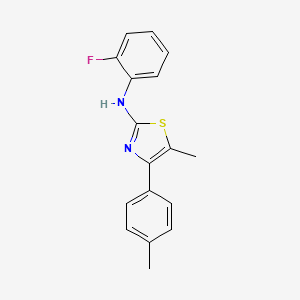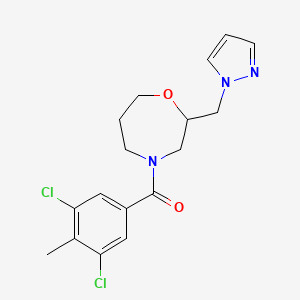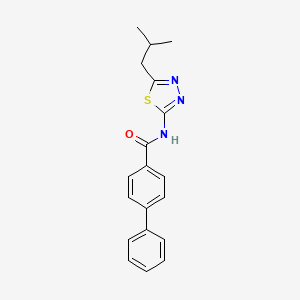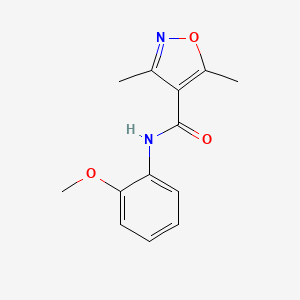![molecular formula C14H9N3OS B5673700 (4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B5673700.png)
(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound belongs to the family of thieno[2,3-d]pyrimidines, which have been shown to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Wirkmechanismus
Target of Action
A structurally similar compound, 5-phenylthieno[2,3-d]pyrimidin-4-amine, has been reported to have antiviral and antiprotozoal activities .
Mode of Action
Based on the antiviral and antiprotozoal activities of the structurally similar compound, it can be inferred that it might interact with specific proteins or enzymes of the virus or protozoa, thereby inhibiting their replication or survival .
Biochemical Pathways
Given its potential antiviral and antiprotozoal activities, it may interfere with the life cycle of the virus or protozoa, affecting their replication or survival .
Result of Action
Based on the antiviral and antiprotozoal activities of the structurally similar compound, it can be inferred that it might inhibit the replication or survival of the virus or protozoa at the molecular and cellular levels .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One of the key interactions is with phosphodiesterase 10A (PDE10A), an enzyme involved in the hydrolysis of cyclic nucleotides such as cAMP and cGMP . The compound inhibits PDE10A, leading to increased levels of these cyclic nucleotides, which in turn regulate various cellular functions. Additionally, this compound forms hydrogen bonds and aromatic interactions with specific amino acid residues in the active site of PDE10A, enhancing its inhibitory activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. By inhibiting PDE10A, the compound influences cell signaling pathways, particularly those involving cAMP and cGMP . This modulation of signaling pathways affects gene expression and cellular metabolism, leading to changes in cell function. For example, in neuronal cells, the inhibition of PDE10A by this compound enhances dopamine receptor signaling, which can impact cognitive and motor functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of PDE10A, forming hydrogen bonds with residues such as ASN226, THR187, and ASP228, and engaging in aromatic interactions with TYR78 and PHE283 . These interactions stabilize the compound within the enzyme’s active site, leading to effective inhibition of PDE10A activity. This inhibition results in elevated levels of cAMP and cGMP, which subsequently modulate various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, allowing for prolonged observation of its effects . Over time, the sustained inhibition of PDE10A by this compound can lead to persistent changes in cellular signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PDE10A without causing significant adverse effects . At higher doses, toxic effects may be observed, including disruptions in cellular signaling and metabolic processes . It is essential to determine the optimal dosage that maximizes the compound’s therapeutic potential while minimizing toxicity.
Metabolic Pathways
This compound is involved in specific metabolic pathways, primarily through its interaction with PDE10A . The inhibition of PDE10A by the compound affects the hydrolysis of cAMP and cGMP, leading to altered levels of these cyclic nucleotides . This modulation of cyclic nucleotide levels can impact various metabolic processes, including energy production and signal transduction .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its inhibitory effects on PDE10A . The distribution of the compound within different cellular compartments can influence its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound interacts with its intended targets, such as PDE10A, within the appropriate cellular context . The precise subcellular distribution of the compound can significantly impact its biochemical and cellular effects.
Eigenschaften
IUPAC Name |
2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3OS/c15-6-7-17-9-16-13-12(14(17)18)11(8-19-13)10-4-2-1-3-5-10/h1-5,8-9H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXUSTMBRFRGLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2,4-dimethylphenyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5673653.png)
![4-{1-(3,4-difluorophenyl)-5-[(tetrahydrofuran-2-ylmethoxy)methyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5673654.png)
![8-(3-hydroxybenzoyl)-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5673661.png)
![{(3R*,4R*)-1-[3-(difluoromethoxy)benzoyl]-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5673664.png)
![2-[(2E)-3-phenylprop-2-en-1-yl]-8-(pyrrolidin-1-ylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5673665.png)

![2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5673671.png)
![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5673675.png)

![5,7-dimethyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5673705.png)
